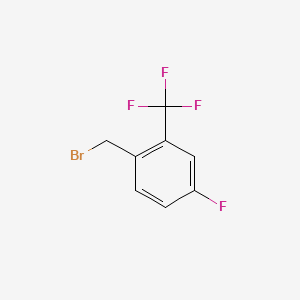

4-Fluoro-2-(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNOONULDANZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372156 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206860-48-2 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-2-(trifluoromethyl)benzyl bromide

CAS Number: 206860-48-2

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a substituted toluene derivative valued for its role in introducing the 4-fluoro-2-(trifluoromethyl)benzyl moiety into molecular structures. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the physicochemical properties of the parent molecule and any subsequent derivatives. These groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4][5][6]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 206860-48-2 |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.03 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 141 °C[1] |

| Density | 1.68 g/mL[1] |

| Refractive Index | n20/D 1.48[1] |

| Purity | ≥97% (GC)[1] |

| Synonyms | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene[1] |

Synthesis and Reactivity

The synthesis of this compound typically proceeds via a two-step process starting from 4-fluoro-2-(trifluoromethyl)benzaldehyde. The aldehyde is first reduced to the corresponding benzyl alcohol, which is then converted to the benzyl bromide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

A representative procedure for the reduction of the corresponding benzaldehyde to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol is as follows:

-

To a solution of 4-fluoro-2-(trifluoromethyl)benzaldehyde in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄) is added portion-wise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched by the slow addition of water.

-

The product is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)benzyl alcohol.[1]

Step 2: Synthesis of this compound

The conversion of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to the corresponding bromide is a standard transformation. A common and effective method involves the use of phosphorus tribromide (PBr₃).[7][8][9][10]

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), 4-Fluoro-2-(trifluoromethyl)benzyl alcohol is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (PBr₃), typically in a slight excess (e.g., 1.1-1.3 equivalents), is added dropwise to the stirred solution.

-

The reaction mixture is allowed to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warmed to room temperature, with the progress monitored by TLC.

-

Upon completion, the reaction is carefully quenched by pouring it into ice-water.

-

The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and brine to neutralize any remaining acid and remove salts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography.

Reactivity

This compound is an excellent electrophile for nucleophilic substitution reactions. The bromide is a good leaving group, and the benzylic carbon is activated towards nucleophilic attack. This reactivity makes it a versatile reagent for attaching the 4-fluoro-2-(trifluoromethyl)benzyl group to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[1][11][12][13][14]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine-containing moieties is a widely used strategy in modern drug design to enhance the pharmacological profile of lead compounds.[2][5][6] The 4-fluoro-2-(trifluoromethyl)benzyl group, introduced via this compound, can improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3][4]

This building block is particularly relevant in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, two important classes of therapeutic agents.[5][15][16][17][18][19][20][21]

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[5][16] The 4-fluoro-2-(trifluoromethyl)benzyl moiety can be incorporated into kinase inhibitor scaffolds to improve their potency and selectivity. For example, it can be used to synthesize compounds that target the ATP-binding site of kinases, with the fluorinated group contributing to favorable interactions within the pocket.

Role in GPCR Modulator Synthesis

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[17][18][19][20][21] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity. This compound can be used to synthesize such modulators, where the introduced chemical group can influence the conformational state of the receptor and thereby modulate its signaling.

Experimental Workflow in Medicinal Chemistry

The use of this compound in a medicinal chemistry workflow often involves a scaffold hopping strategy. This approach aims to identify novel chemical scaffolds with improved properties while maintaining or enhancing biological activity.

This workflow illustrates how a fluorinated building block like this compound is used to generate new chemical entities with potentially improved drug-like properties.[12][22]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluoro-2-(trifluoromethyl)benzyl alcohol [oakwoodchemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 12. doc.ic.ac.uk [doc.ic.ac.uk]

- 13. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. digibug.ugr.es [digibug.ugr.es]

- 17. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Intracellular GPCR modulators enable precision pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzyl bromide is a fluorinated organic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular structure, featuring a fluorine atom and a trifluoromethyl group on the benzene ring, imparts desirable properties to target molecules. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance biological activity, metabolic stability, and lipophilicity.[1][3] The presence of the benzyl bromide moiety provides a reactive site for nucleophilic substitution, making it a versatile reagent for introducing the 4-fluoro-2-(trifluoromethyl)benzyl group into a wide range of molecular scaffolds.[1][3] This guide provides a comprehensive overview of the physical properties of this compound, along with standardized experimental protocols for their determination.

Physical and Chemical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes its key physical properties.

| Property | Value | References |

| Molecular Formula | C₈H₅BrF₄ | [4][5][6] |

| Molecular Weight | 257.02 g/mol - 257.03 g/mol | [2][3][4][5][6][7][8][9] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | 141 °C (lit.) | [2][3][4][7] |

| Density | 1.665 g/mL at 25 °C (lit.) - 1.68 g/mL | [2][3][4][7] |

| Refractive Index | n20/D 1.481 - 1.483 (lit.) | [2][3][4][7] |

| Purity | ≥ 97% (GC), 98-100% (HPLC) | [3][4] |

| CAS Number | 206860-48-2 | [2][3][4][6][7] |

| Flash Point | 85 °C (185 °F) - closed cup | [2][7] |

| Storage Temperature | 2 - 8 °C or Room Temperature | [3][4] |

Experimental Protocols

The following are generalized methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[10]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or Thiele tube

-

Hot plate with magnetic stirrer

-

Small magnetic stirring bar

-

Thermometer

-

Pasteur pipette

-

Clamps and stand

Procedure:

-

Using a Pasteur pipette, add approximately 0.5 mL of the liquid sample into the test tube, followed by a small magnetic stirring bar.

-

Clamp the test tube securely within the heating block on the hot plate.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle agitation of the liquid.

-

Begin heating the block. Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux.[10]

-

The boiling point is the stable temperature reading on the thermometer when the liquid is gently refluxing.[10]

-

Record the ambient atmospheric pressure as the boiling point is pressure-dependent.[9]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[7][11]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Digital balance (accurate to at least 0.01 g)

-

Thermometer

Procedure:

-

Place a clean, dry graduated cylinder on the digital balance and tare the balance to zero.[7][12]

-

Carefully add a specific volume of the liquid (e.g., 5 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

-

Place the graduated cylinder with the liquid back on the tared balance and record the mass.

-

Measure the temperature of the liquid.[8]

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[7]

-

For improved accuracy, repeat the measurement multiple times and calculate the average density.[7]

Determination of Refractive Index

The refractive index is a fundamental optical property of a substance. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Connect the refractometer to a constant temperature water bath set to 20°C.

-

Using a dropper, apply a few drops of the liquid sample onto the surface of the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Adjust the compensator to remove any color fringes.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Application in Synthesis

This compound is a key intermediate in organic synthesis. Its utility stems from the reactivity of the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 4-fluoro-2-(trifluoromethyl)phenyl moiety into various molecular structures.

Caption: Synthetic utility of this compound.

This workflow illustrates the role of this compound as an electrophile in a typical nucleophilic substitution reaction. A nucleophile attacks the benzylic carbon, displacing the bromide leaving group and forming a new carbon-nucleophile bond. This reaction is fundamental to its application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 206860-48-2 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. scribd.com [scribd.com]

- 6. This compound [oakwoodchemical.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. wjec.co.uk [wjec.co.uk]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

Introduction: The Strategic Importance of a Fluorinated Benzyl Bromide

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide

This compound (CAS No. 206860-48-2) is a highly versatile fluorinated organic building block. Its value in modern chemistry stems from the unique combination of a reactive benzylic bromide handle with the electron-withdrawing properties of both a fluoro and a trifluoromethyl group on the aromatic ring. This substitution pattern significantly influences the electronic and lipophilic properties of molecules incorporating this moiety.

Professionals in drug discovery and agrochemical development utilize this compound to synthesize novel active ingredients, leveraging the fact that fluorine incorporation can enhance metabolic stability, binding affinity, and bioavailability.[1] In materials science, it serves as an intermediate for advanced polymers and coatings requiring high thermal and chemical resistance.[1] This guide provides a detailed examination of the most reliable and efficient synthetic route to this important intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

Synthetic Strategy: A Retrosynthetic Approach

The most direct and industrially scalable approach to this compound involves the selective bromination of the methyl group of its corresponding toluene precursor. The primary disconnection is therefore at the benzylic carbon-bromine bond.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic analysis identifies 4-Fluoro-2-(trifluoromethyl)toluene as the key starting material. The core of the synthesis is a benzylic bromination reaction, a transformation best achieved through a free-radical pathway to ensure high selectivity for the methyl group over the aromatic ring.

The Core Transformation: Free-Radical Benzylic Bromination

The conversion of the methyl group on the toluene precursor to a bromomethyl group is a classic example of a free-radical chain reaction. The most effective and widely used method for this transformation is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or UV light.[2][3]

Causality Behind Experimental Choices: Why N-Bromosuccinimide (NBS)?

While elemental bromine (Br₂) can be used for free-radical bromination, it is a suboptimal choice for benzylic brominations. Br₂ can readily participate in undesirable side reactions, primarily electrophilic aromatic substitution on the electron-rich aromatic ring.[4]

NBS provides a significant advantage by maintaining a very low, steady-state concentration of Br₂ in the reaction medium.[4][5] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation cycle. This low bromine concentration favors the desired radical pathway and suppresses the competing ionic pathway of electrophilic addition.[3]

Mechanism of Action: The Radical Chain

The reaction proceeds via a well-established three-stage radical mechanism:[6][7]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. This generates highly reactive radicals. These initiator radicals then abstract a hydrogen from HBr (present in trace amounts) to generate the key bromine radical (Br•).

-

Propagation (A Two-Step Cycle):

-

Step 1: A bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of 4-fluoro-2-(trifluoromethyl)toluene. This step is highly selective for the benzylic C-H bond because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making this the weakest C-H bond in the molecule.[6][8]

-

Step 2: The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to form the desired product, this compound, and a new bromine radical (Br•). This new radical can then participate in another cycle, propagating the chain reaction.[6]

-

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur in various ways, such as two bromine radicals combining or a bromine radical and a benzylic radical coupling.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 7. Solved free radical bromination mechanism Draw mechanism of | Chegg.com [chegg.com]

- 8. In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+ [pearson.com]

- 9. brainly.com [brainly.com]

An In-depth Technical Guide to 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, a key fluorinated building block in modern medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and established protocols for its synthesis and subsequent use in nucleophilic substitution reactions. Emphasis is placed on the mechanistic rationale behind the synthetic procedures and the strategic importance of the compound's unique structural motifs—the fluoro, trifluoromethyl, and benzyl bromide groups—in the design of novel molecules with enhanced biological activity and material properties. This guide serves as a critical resource for scientists engaged in pharmaceutical research, agrochemical development, and advanced materials synthesis.

Introduction: The Strategic Importance of Fluorinated Benzyl Bromides

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When these fluorine-containing moieties are part of a reactive scaffold like benzyl bromide, they create a powerful and versatile building block for chemical synthesis.

1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, the subject of this guide, is a prime example of such a strategic intermediate. Its structure combines three key features: a reactive benzyl bromide group amenable to a wide range of nucleophilic substitution reactions, a fluoro substituent, and a trifluoromethyl group. This unique combination allows for the direct introduction of a fluorinated benzyl moiety into a target molecule, a common objective in the development of novel pharmaceuticals and advanced materials.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to detailed, field-proven experimental protocols, empowering researchers to effectively utilize this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This section outlines the key identifiers and physicochemical data for 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene.

Nomenclature and Structural Information

-

Systematic IUPAC Name: 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene

-

Common Name: 4-Fluoro-2-(trifluoromethyl)benzyl bromide

-

CAS Number: 206860-48-2

-

Molecular Formula: C₈H₅BrF₄

-

Molecular Weight: 257.03 g/mol

-

Chemical Structure:

Caption: Structure of 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, which are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 141 °C (lit.) | --INVALID-LINK-- |

| Density | 1.665 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Refractive Index | n20/D 1.482 (lit.) | --INVALID-LINK-- |

| Purity | ≥ 97% (GC) | --INVALID-LINK-- |

| Storage Conditions | Store at 2 - 8 °C | --INVALID-LINK-- |

Synthesis Protocol: Free-Radical Bromination

The most common and efficient method for the synthesis of 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene is the free-radical bromination of the corresponding toluene derivative, 4-fluoro-2-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Reaction Mechanism

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.

References

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in modern synthetic and medicinal chemistry. The document details its chemical and physical properties, outlines a general synthetic protocol, and explores its significant applications in the fields of pharmaceutical and agrochemical development. Furthermore, this guide discusses the compound's role as a versatile reagent for introducing fluorinated moieties into complex molecules, a strategy often employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted toluene derivative characterized by the presence of fluorine, a trifluoromethyl group, and a bromomethyl group on the benzene ring. These functional groups impart unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.[1] Its key physical and chemical data are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₅BrF₄[1] |

| Molecular Weight | 257.02 g/mol [2][3] |

| CAS Number | 206860-48-2[1] |

| Appearance | Colorless to light yellow clear liquid[1][3] |

| Density | 1.665 g/mL at 25 °C[3] |

| Boiling Point | 141 °C[1] |

| Refractive Index | n20/D 1.482 |

| Purity | ≥ 97% (GC)[1] |

| Synonyms | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted toluene. A general, plausible synthetic route involves the bromination of the benzylic position of 4-fluoro-2-(trifluoromethyl)toluene. Below is a representative experimental protocol.

General Synthetic Protocol:

-

Reaction Setup: A solution of 4-fluoro-2-(trifluoromethyl)toluene in a suitable anhydrous solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

-

Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the radical chain reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: A general experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a highly versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of fluorine and a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target compounds.[4][5]

Key Applications:

-

Pharmaceutical Synthesis: This compound is utilized to introduce the 4-fluoro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[1] This is particularly valuable in medicinal chemistry, where the incorporation of fluorine atoms often leads to improved efficacy and selectivity of drug candidates.[1] The trifluoromethyl group is known to enhance a drug's absorption and cell membrane permeability.[4]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used in the creation of advanced pesticides and herbicides. The fluorinated groups can increase the potency and stability of these agrochemicals, potentially leading to more effective and environmentally benign products.[1]

-

Materials Science: this compound is also employed in the development of advanced polymers and coatings that require enhanced thermal and chemical resistance.[1]

Conceptual Role in Modulating Biological Pathways

While this compound does not typically act as a direct modulator of signaling pathways itself, it is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) that do. The diagram below illustrates the logical relationship of how this building block contributes to the development of a drug that can interact with a biological target.

Caption: The role of this compound as a synthetic intermediate in drug discovery.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to avoid exposure.[2][6] It is also a lachrymator, meaning it can cause irritation to the eyes and mucous membranes.[6][7]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] A dust mask or respirator may be necessary depending on the handling conditions.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid all personal contact, including inhalation.[9] Keep away from heat, sparks, and open flames as it is a combustible liquid.[6]

-

Storage: Store in a cool, dry place in a tightly sealed container.[6] It should be stored away from oxidizing agents, strong bases, and moisture.[6]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[6] Ensure the area is well-ventilated during cleanup.

Hazard Information:

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[6]

Conclusion

This compound is a cornerstone reagent for chemists and researchers in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring both fluorine and a trifluoromethyl group, provides a powerful tool for modifying the properties of organic molecules to achieve desired biological effects. Understanding its chemical properties, synthetic routes, and proper handling procedures is essential for leveraging its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H5BrF4 | CID 2737576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. canbipharm.com [canbipharm.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS No. 206860-48-2). Adherence to these guidelines is critical to ensure a safe laboratory environment when working with this hazardous chemical.

Section 1: Chemical and Physical Properties

This compound is a versatile fluorinated organic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of a reactive benzyl bromide group, making it an effective reagent for introducing the 4-fluoro-2-(trifluoromethyl)benzyl moiety into various molecules.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Synonyms | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | [1][2] |

| Molecular Formula | C₈H₅BrF₄ | [1] |

| Molecular Weight | 257.02 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 141 °C | [1][2] |

| Density | 1.665 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.482 | [2] |

| Flash Point | 85 °C (185 °F) - closed cup | [2] |

| Purity | ≥ 97% (GC) or 98% | [1][2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[2][4] It may also be corrosive to metals.[4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Corrosive to Metals | 1 | H290: May be corrosive to metals | GHS05 (Corrosion) |

Signal Word:Danger [2]

Section 3: Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound. The following workflows and procedures are designed to minimize risk.

Before commencing any experiment, a thorough hazard assessment must be conducted. The following diagram outlines the logical workflow for this process.

Caption: A workflow for identifying hazards and implementing control measures.

The use of appropriate PPE is mandatory.[2]

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use.[5]

-

Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin exposure.[5][6]

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[4] If ventilation is insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[5][6]

-

Handling:

-

Storage:

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 3: First Aid Procedures

| Exposure Route | Procedure | References |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off immediately with soap and plenty of water. Seek immediate medical attention. | [4][5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [4][5] |

In the case of a spill, follow this response workflow:

Caption: A workflow for responding to an accidental spill.

For both minor and major spills, avoid breathing vapors and ensure adequate ventilation.[4] Absorb the spill with inert material such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.[4]

-

Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[4] A water spray can be used for large fires only.[4]

-

Specific Hazards: The compound is combustible and may emit corrosive fumes in a fire.[2][4] Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen fluoride.[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Section 5: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4][5] Do not allow it to enter the environment.[6]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in these procedures and have access to the necessary safety equipment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

In-Depth Technical Guide: Spectral Analysis of 4-Fluoro-2-(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the versatile organic building block, 4-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS No. 206860-48-2). Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted spectral data alongside detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development.

Compound Overview

This compound, with the synonym 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, is a fluorinated organic compound utilized as a building block in the synthesis of more complex molecules.[1] Its structure incorporates a benzyl bromide moiety, making it a valuable reagent for introducing the 4-fluoro-2-(trifluoromethyl)benzyl group into various substrates via nucleophilic substitution reactions.[1] The presence of both fluorine and a trifluoromethyl group can significantly influence the biological activity, metabolic stability, and lipophilicity of target compounds, making this reagent particularly useful in the development of new pharmaceuticals and agrochemicals.[1][2]

Physical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrF₄ | [3] |

| Molecular Weight | 257.02 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 141 °C | [2] |

| Density | 1.665 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.482 | [2] |

Predicted Spectral Data

In the absence of experimentally acquired public data, the following tables summarize the predicted spectral information for this compound. These predictions are based on established computational models and provide a reliable reference for researchers.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | -CH₂Br |

| ~7.2-7.6 | m | 3H | Ar-H |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~30 | -CH₂Br |

| ~115-140 (multiple peaks, including quartets for CF₃ coupling) | Ar-C |

| ~160 (doublet, J_CF) | C-F |

Predicted ¹⁹F NMR Spectral Data

Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

| ~ -110 | m | Ar-F |

Predicted Key IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1150 | Strong | C-F Stretch (CF₃) |

| 1250-1200 | Strong | C-F Stretch (Ar-F) |

| 1220-1200 | Strong | -CH₂- Wag |

| 700-600 | Strong | C-Br Stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 256/258 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |

| 177 | Fragment ion ([M-Br]⁺) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 300 MHz.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0-200 ppm). A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence without proton decoupling to observe H-F couplings, or with proton decoupling for a simplified spectrum. Set the spectral width to an appropriate range for fluorinated organic compounds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Ensure the crystal surface is clean before and after the measurement.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Alternatively, direct infusion via a syringe pump after dilution in a suitable solvent (e.g., acetonitrile or methanol) can be used for techniques like Electrospray Ionization (ESI).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide information on fragmentation patterns. ESI is a softer ionization technique that is more likely to show the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak(s), considering the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).

-

Analyze the major fragment ions to deduce the fragmentation pathway.

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to data interpretation and structural confirmation.

Caption: Workflow for spectral data acquisition and analysis.

This guide serves as a comprehensive resource for understanding and obtaining the spectral characteristics of this compound. The provided protocols and predicted data will aid researchers in their synthetic endeavors and ensure the accurate identification and quality assessment of this important chemical intermediate.

References

The Strategic Utility of 4-Fluoro-2-(trifluoromethyl)benzyl bromide in Modern Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing building blocks is paramount for the development of novel molecules with enhanced properties. Among these, 4-Fluoro-2-(trifluoromethyl)benzyl bromide has emerged as a key intermediate, offering a unique combination of reactive sites that are instrumental in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purities, with detailed specifications provided by the vendors. Researchers and procurement managers can source this reagent from the suppliers listed below.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Oakwood Chemical[1] | 206860-48-2 | C₈H₅BrF₄ | 257.03 | Varies | Provides safety and technical data. |

| Chem-Impex[2] | 206860-48-2 | C₈H₅BrF₄ | 257.03 | ≥97% (GC) | Describes it as a versatile building block for pharmaceuticals and agrochemicals. |

| MySkinRecipes[3] | 206860-48-2 | C₈H₅BrF₄ | 257.02 | 98-100% (HPLC) | Offers various quantities for purchase. |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 141 °C (lit.) | [3] |

| Density | 1.665 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | 1.481-1.483 (n20/D) | [3] |

Synthesis and Reaction Pathways

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

A detailed experimental protocol for a structurally similar compound, 4-(trifluoromethoxy)benzyl bromide, involves the bromination of the corresponding benzyl alcohol with phosphorus tribromide. This suggests an alternative synthetic strategy starting from 4-fluoro-2-(trifluoromethyl)benzyl alcohol.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzyl bromide (Analogous Procedure)[4]

This protocol for a similar compound can be adapted for the synthesis of this compound from the corresponding benzyl alcohol.

Step 1: Reduction of the Aldehyde (if starting from 4-fluoro-2-(trifluoromethyl)benzaldehyde)

-

A solution of the aldehyde (10.0 mmol) in anhydrous ethanol (10.0 mL) is added to a solution of sodium borohydride (12.0 mmol, 1.2 equivalents) in anhydrous ethanol (15.0 mL) at 0°C.

-

The mixture is stirred at 0°C for 30 minutes.

-

Upon reaction completion (monitored by TLC), water is added.

-

The resulting mixture is extracted with dichloromethane (3 x 30.0 mL).

-

The combined organic layers are washed with saturated NaCl solution (30.0 mL), dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under vacuum.

-

The crude alcohol is purified by silica gel column chromatography.

Step 2: Bromination of the Benzyl Alcohol

-

Phosphorus tribromide (0.5 mL) is slowly added dropwise to a stirred solution of the benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C.

-

The reaction mixture is stirred for 0.5 hours.

-

After reaction completion (monitored by TLC), the mixture is poured into an ice-water mixture and stirred for 1-2 hours.

-

The aqueous phase is extracted with diethyl ether.

-

The combined organic layers are washed with NaHCO₃ solution, water, and then brine.

-

The organic layer is dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the crude benzyl bromide, which can be further purified by chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, combined with the reactive benzyl bromide moiety, makes this compound a highly valuable building block in the synthesis of pharmaceutical active ingredients (APIs). The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

The primary application of this reagent is in nucleophilic substitution reactions, where the bromide acts as an excellent leaving group, allowing for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety into a wide range of molecules.

Caption: General nucleophilic substitution reaction.

This versatile reactivity allows for the synthesis of a variety of derivatives, including ethers, esters, amines, and carbon-carbon bond-formed products, which are common structural motifs in pharmaceuticals.

While specific examples of its use in the synthesis of commercial drugs are not prominently disclosed in the public domain, its utility is evident in the construction of complex molecules for drug discovery programs. The strategic placement of the fluorine and trifluoromethyl groups can be used to modulate the electronic and steric properties of a lead compound, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

Safety and Handling

This compound is a corrosive and lachrymatory substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard | Precaution |

| Corrosive | Wear chemical-resistant gloves, protective clothing, and eye/face protection. |

| Lachrymator | Handle in a fume hood to avoid inhalation of vapors. |

| Moisture Sensitive | Store in a tightly sealed container under an inert atmosphere. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and highly versatile reagent that plays a crucial role in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a valuable tool for the introduction of fluorinated moieties, enabling the fine-tuning of molecular properties to achieve desired biological activity and material characteristics. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

4-Fluoro-2-(trifluoromethyl)benzyl bromide reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly versatile fluorinated organic building block. Its structure, featuring a reactive benzylic bromide and two electron-withdrawing groups (fluorine and trifluoromethyl) on the aromatic ring, makes it a valuable reagent in a wide range of chemical transformations. This compound serves as a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1]

The incorporation of fluorine and trifluoromethyl moieties into organic molecules is a critical strategy in drug discovery. These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the reactivity profile of this compound, including its physicochemical properties, core reactivity, key reaction methodologies, and applications.

Physicochemical and Safety Properties

A summary of the key physical, chemical, and safety properties of this compound is provided below. Careful handling is essential, as the compound is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 206860-48-2 | [5][6][7] |

| Molecular Formula | C₈H₅BrF₄ | [5][6] |

| Molecular Weight | 257.02 g/mol | [5][7] |

| Appearance | Colorless to Yellow Liquid | [5] |

| Boiling Point | 141 °C | [5][7] |

| Density | 1.665 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.482 | [7] |

| Purity | ≥ 97% (GC), 98% | [1][7] |

Table 2: Safety and Handling Information

| Category | Information | Source(s) |

| Signal Word | Danger | [4][7] |

| Hazard Class | 8 (Corrosive) | [6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [4][7] |

| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [7] |

| Personal Protective Equipment | Faceshields, Gloves, Goggles, appropriate respirator | [7] |

| Storage | Store in a corrosive-resistant container. | [4] |

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the C-Br bond at the benzylic position. The bromide ion is an excellent leaving group, rendering the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Electronic Effects:

-

Trifluoromethyl Group (-CF₃): Located at the ortho position, this group is strongly electron-withdrawing through a powerful negative inductive effect (-I). This effect increases the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles.

-

Fluorine Atom (-F): Positioned at the para position, the fluorine atom exhibits a dual electronic effect: it is electron-withdrawing by induction (-I) and electron-donating by resonance (+R). The inductive effect generally predominates, contributing to the overall electron-deficient nature of the aromatic ring.

These combined electronic factors stabilize the transition state of nucleophilic substitution reactions. The benzylic position allows for the formation of a relatively stable carbocation intermediate, suggesting that reactions can proceed through an S_N1-like mechanism, especially with weaker nucleophiles.[8]

Key Reactions and Methodologies

This compound is a versatile substrate for various transformations, most notably nucleophilic substitutions, Grignard reactions, and palladium-catalyzed cross-couplings.

Nucleophilic Substitution Reactions

This is the most prevalent reaction type for this compound, where the bromide is displaced by a nucleophile.[1] This pathway is fundamental for introducing the 4-fluoro-2-(trifluoromethyl)benzyl moiety into target molecules.[5]

The general workflow involves the reaction of the benzyl bromide with a nucleophile, often in the presence of a base in a suitable polar solvent.

This protocol describes the reaction of this compound with a primary amine to yield a secondary amine.

-

Preparation: To a solution of a primary amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq.).

-

Reaction: Add this compound (1.1 eq.) to the mixture dropwise at room temperature.

-

Heating: Stir the reaction mixture at 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the solid base. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

| Nucleophile | Product Type | Typical Conditions | Yield | Reference |

| Amines (R-NH₂) | Secondary Amines | K₂CO₃, Acetonitrile, 80 °C | Good to High | General Knowledge |

| Alcohols (R-OH) | Ethers | NaH, THF, 0 °C to RT | Good | General Knowledge |

| Thiols (R-SH) | Thioethers | Cs₂CO₃, DMF, RT | High | General Knowledge |

| Azide (N₃⁻) | Benzyl Azides | NaN₃, DMSO, RT | High | General Knowledge |

| Cyanide (CN⁻) | Benzyl Nitriles | KCN, Ethanol/Water, Reflux | Good | General Knowledge |

Grignard Reagent Formation

Reaction with magnesium metal in an anhydrous ether solvent converts the electrophilic benzyl bromide into a nucleophilic Grignard reagent.[9] This transformation is a classic example of umpolung (polarity reversal) and opens up reaction pathways with various electrophiles.

-

Activation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon). Add a small crystal of iodine to activate the magnesium.

-

Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle heating may be required to initiate the reaction.

-

Formation: Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard solution to 0 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the solution over crushed dry ice.

-

Work-up: Quench the reaction by slowly adding aqueous HCl (1 M). Extract the aqueous layer with diethyl ether.

-

Purification: Extract the combined organic layers with aqueous sodium hydroxide. Acidify the aqueous basic layer with HCl and extract the desired carboxylic acid with diethyl ether. Dry the final organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the product.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

Benzylic bromides are effective coupling partners in Suzuki-Miyaura reactions, which form carbon-carbon bonds between sp³-hybridized carbon atoms and sp²-hybridized carbon atoms of organoboron compounds.[10][11] This method is a powerful tool for synthesizing diarylmethane derivatives, which are common motifs in pharmaceuticals.[10]

-

Preparation: In a reaction vessel, combine an arylboronic acid (1.2 eq.), a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.), and a palladium catalyst system, for example, PdCl₂(dppf)·CH₂Cl₂ (3 mol%).[10]

-

Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).

-

Solvent and Reagent Addition: Add a degassed solvent mixture, such as THF/Water (10:1).[10] Then, add this compound (1.0 eq.).

-

Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the diarylmethane product.

Applications in Research and Development

The unique reactivity profile of this compound makes it an indispensable tool in several areas:

-

Pharmaceutical and Agrochemical Synthesis: It is a key intermediate for creating novel drug candidates and pesticides. The fluorinated benzyl moiety it provides can improve the efficacy, selectivity, and pharmacokinetic properties of the final active ingredient.[1]

-

Materials Science: The compound is used in the development of advanced polymers and coatings. The presence of fluorine imparts enhanced thermal stability and chemical resistance to these materials.[1]

-

Biochemical Probes: It is employed in the synthesis of enzyme inhibitors and receptor ligands for studying biological pathways and developing targeted therapies.[1]

Conclusion

This compound exhibits a well-defined and versatile reactivity profile dominated by the lability of its benzylic bromide. Its susceptibility to nucleophilic substitution, its ability to form a nucleophilic Grignard reagent, and its utility in powerful C-C bond-forming cross-coupling reactions make it a high-value building block. For researchers in drug discovery and materials science, a thorough understanding of these reaction pathways is crucial for leveraging this reagent to its full potential in the design and synthesis of innovative and functional molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 206860-48-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound 98 206860-48-2 [sigmaaldrich.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 4-Fluoro-2-(trifluoromethyl)benzyl bromide

This technical guide provides a comprehensive overview of the available solubility information for 4-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development who require an understanding of this compound's solubility characteristics for applications in synthesis, formulation, and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.03 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.665 - 1.68 g/mL at 25 °C |

| Boiling Point | 141 °C |

| Refractive Index | n20/D 1.48 - 1.482 |

(Data sourced from various chemical suppliers and databases)[1][2][3]

Solubility Profile

Currently, there is a lack of specific quantitative experimental data on the solubility of this compound in the public domain. However, based on the solubility of structurally similar compounds and general principles of organic chemistry, a qualitative solubility profile can be inferred. The presence of the fluorinated groups and the benzyl bromide structure suggests a nonpolar character, which dictates its solubility in various solvents.

Table of Expected Qualitative Solubility:

| Solvent | Expected Solubility | Rationale / Analogous Compound Data |

| Water | Insoluble / Poorly soluble | Structurally similar compounds like 4-(Trifluoromethyl)benzyl bromide and 2-(trifluoromethoxy)benzyl bromide are reported to be insoluble in water.[4][5] Benzyl bromide itself is only slightly soluble in water.[6][7] |

| Ethanol | Soluble | Benzyl bromide is miscible with ethanol.[6] 2-(trifluoromethoxy)benzyl bromide is soluble in ethanol.[5] |

| Diethyl Ether | Soluble | Benzyl bromide is miscible with ether.[6] 2-(trifluoromethoxy)benzyl bromide is soluble in ether.[5] |

| Chloroform | Soluble / Slightly Soluble | 4-(Trifluoromethyl)benzyl bromide is slightly soluble in chloroform.[4] |

| Methanol | Soluble / Slightly Soluble | 4-(Trifluoromethyl)benzyl bromide is slightly soluble in methanol.[4] |

| Dichloromethane | Soluble | A common nonpolar organic solvent expected to dissolve this compound. |

| Ethyl Acetate | Soluble | A common polar aprotic solvent expected to dissolve this compound. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[8] The following is a generalized protocol that can be adapted for this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, etc.) of analytical grade

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The excess compound ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a set time to let the excess undissolved compound settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved compound at the bottom.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Solubility Testing Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.

Caption: A flowchart illustrating the shake-flask method for determining compound solubility.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Khan Academy [khanacademy.org]

- 8. enamine.net [enamine.net]

The Strategic Synthesis and Application of 4-Fluoro-2-(trifluoromethyl)benzyl bromide in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzyl bromide has emerged as a pivotal building block in the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, as well as materials science. Its strategic incorporation of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and enhanced stability to target molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this versatile reagent, with a focus on detailed experimental protocols and its role in drug design.

Physicochemical Properties and Specifications

This compound is a colorless to light yellow liquid under standard conditions. Its key properties are summarized in the table below, compiled from various chemical suppliers.[1][2]

| Property | Value |

| CAS Number | 206860-48-2 |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.02 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 141 °C (lit.) |

| Density | 1.665 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.482 (lit.) |

| Purity | ≥97% (GC) |

| Synonyms | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene |

Discovery and Synthesis

While the exact first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of fluorinated organic compounds for applications in medicinal chemistry and materials science. The primary and most established method for its synthesis is the free-radical bromination of the corresponding toluene precursor, 4-fluoro-2-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[3][4]

The general workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Free-Radical Bromination of 4-Fluoro-2-(trifluoromethyl)toluene

This protocol is a representative example of the Wohl-Ziegler bromination for the synthesis of this compound.

Materials:

-

4-Fluoro-2-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent like trifluorotoluene[3]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Light source (e.g., UV lamp or high-wattage incandescent bulb) if photochemical initiation is desired.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-(trifluoromethyl)toluene (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of AIBN (0.02 to 0.05 equivalents).

-

Reaction Initiation: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. Initiation can also be facilitated by irradiation with a suitable light source.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide, which floats on the surface. TLC or GC analysis can also be used to monitor the consumption of the starting material.

-

Work-up: Once the reaction is complete (typically within a few hours), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-